2-Oxo-1-(3,4,5-trimethoxyphenyl)propyl acetate
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Overview
Description
2-Oxo-1-(3,4,5-trimethoxyphenyl)propyl acetate is a chemical compound characterized by the presence of a 3,4,5-trimethoxyphenyl group attached to a propyl acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-1-(3,4,5-trimethoxyphenyl)propyl acetate typically involves the reaction of 3,4,5-trimethoxybenzaldehyde with an appropriate acetylating agent under controlled conditions. One common method involves the use of acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out at room temperature, and the product is purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Oxo-1-(3,4,5-trimethoxyphenyl)propyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like N-bromosuccinimide (NBS) are used for free radical bromination at the benzylic position.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of brominated derivatives.
Scientific Research Applications
2-Oxo-1-(3,4,5-trimethoxyphenyl)propyl acetate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Oxo-1-(3,4,5-trimethoxyphenyl)propyl acetate involves its interaction with molecular targets such as tubulin. The compound binds to the colchicine binding site on tubulin, inhibiting its polymerization and disrupting microtubule dynamics. This leads to cell cycle arrest and apoptosis in cancer cells . Additionally, the trimethoxyphenyl group enhances the compound’s binding affinity and specificity for its target .
Comparison with Similar Compounds
Similar Compounds
Colchicine: An anti-gout agent that also inhibits tubulin polymerization.
Podophyllotoxin: Used for the treatment of external genital warts and inhibits tubulin polymerization.
Combretastatin: A potent microtubule-targeting agent.
Uniqueness
2-Oxo-1-(3,4,5-trimethoxyphenyl)propyl acetate is unique due to its specific structural features, such as the 3,4,5-trimethoxyphenyl group, which enhances its biological activity and specificity. This compound’s ability to inhibit tubulin polymerization with high potency makes it a valuable tool in medicinal chemistry and cancer research .
Properties
CAS No. |
89455-95-8 |
---|---|
Molecular Formula |
C14H18O6 |
Molecular Weight |
282.29 g/mol |
IUPAC Name |
[2-oxo-1-(3,4,5-trimethoxyphenyl)propyl] acetate |
InChI |
InChI=1S/C14H18O6/c1-8(15)13(20-9(2)16)10-6-11(17-3)14(19-5)12(7-10)18-4/h6-7,13H,1-5H3 |
InChI Key |
BHALIOZAZSCDGE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=CC(=C(C(=C1)OC)OC)OC)OC(=O)C |
Origin of Product |
United States |
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